6-Chloro-3-methyl-triazolo[3,4-a]phthalazine introduction
6-Chloro-3-methyl-triazolo[3,4-a]phthalazine introduction
An In-Depth Technical Guide to 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Within the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their consistent ability to bind to multiple biological targets, offering a foundation for the development of novel therapeutics. The[1][2][3]triazolo[3,4-a]phthalazine core is a prominent member of this class.[4] Derivatives built upon this fused heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anticonvulsant, and anti-inflammatory properties.[1][5][6]
This guide focuses on a specific, highly valuable derivative: 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine . While not typically an end-product therapeutic itself, this molecule serves as a critical and versatile synthetic intermediate. Its strategic design, featuring a reactive chlorine atom, provides a chemical handle for elaboration, making it a cornerstone in the construction of compound libraries for targeted drug discovery. Most notably, it has been instrumental in the synthesis of potent inhibitors for epigenetic targets, specifically bromodomains, which are crucial regulators of gene expression implicated in cancer and inflammatory diseases.[3]
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and key applications of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, underscoring its significance as a foundational building block in modern medicinal chemistry.
Physicochemical Properties and Characterization
The fundamental properties of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine are summarized below. Accurate characterization is the bedrock of its reliable use in multi-step synthetic campaigns.
| Property | Data | Reference |
| Chemical Structure | (Illustrative) | |
| Molecular Formula | C₁₀H₇ClN₄ | [3] |
| Molecular Weight | 218.65 g/mol | [3] |
| CAS Number | 52494-53-8 | [7] |
| Mass Spectrometry | MS (ES⁺): m/z calculated for (C₁₀H₇ClN₄ + H)⁺ 219.0, found 219.0 | [3] |
| Purity (Typical) | >95% (ELSD) after flash column chromatography | [3] |
| Appearance | Solid (as per isolation procedure) | [3] |
Synthesis: A Mechanistic Approach
The construction of the triazolo[3,4-a]phthalazine ring system is efficiently achieved through a cyclocondensation reaction. The causality behind this specific synthesis is the strategic use of a precursor with two reactive sites, allowing for a sequential nucleophilic attack and intramolecular cyclization to form the fused tricyclic system.
The established method for synthesizing 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine involves the reaction of 1,4-Dichlorophthalazine with acetic hydrazide.[3] The mechanism proceeds via two key stages:
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Nucleophilic Aromatic Substitution: The terminal nitrogen of acetic hydrazide acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,4-dichlorophthalazine ring and displacing a chloride ion.
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Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazide moiety then performs an intramolecular nucleophilic attack on the adjacent carbon, leading to the formation of a five-membered ring. Subsequent dehydration (loss of a water molecule) results in the stable, aromatic triazole ring fused to the phthalazine core.
Diagram: Proposed Synthesis Mechanism
Caption: Reaction pathway for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is adapted from the procedure described for compound 19 in literature.[3]
Materials:
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1,4-Dichlorophthalazine (1 equivalent)
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Acetic hydrazide (2 equivalents)
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n-Butanol (solvent)
-
Ethyl acetate (EtOAc) for washing and chromatography
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Methanol (MeOH) for washing
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Petroleum ether for chromatography
Procedure:
-
Under an inert atmosphere (e.g., Argon), suspend 1,4-Dichlorophthalazine (1.0 eq) in n-butanol.
-
Add acetic hydrazide (2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir overnight. Monitor reaction completion via TLC.
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Upon completion, cool the mixture to room temperature. A solid precipitate should form.
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Collect the solid by filtration.
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Wash the collected solid sequentially with ethyl acetate (EtOAc) and methanol (MeOH) to remove residual starting materials and impurities.
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Purify the crude solid residue by flash column chromatography using a suitable solvent system (e.g., EtOAc:petroleum ether 1:3) to obtain the pure title compound.
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Confirm the identity and purity of the product using mass spectrometry and other appropriate analytical techniques. The expected yield is approximately 41%.[3]
Applications in Drug Discovery: A Gateway to Targeted Inhibitors
The primary value of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine lies in its role as a versatile synthetic intermediate. The chlorine atom at the 6-position is not merely a substituent but a key functional handle for diversification through cross-coupling reactions.
Core Application: Synthesis of Bromodomain Inhibitors
Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones, playing a critical role in regulating gene transcription. Their dysregulation is linked to numerous cancers and inflammatory conditions, making them attractive drug targets.[3] The triazolophthalazine scaffold has proven to be an effective core for developing potent bromodomain inhibitors.
The 6-chloro intermediate is perfectly poised for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the systematic introduction of a wide array of aryl or heteroaryl substituents at the 6-position, enabling the exploration of the chemical space required for potent and selective binding to the target bromodomain.
Diagram: Drug Discovery Workflow
Caption: Workflow from intermediate to lead bromodomain inhibitor.
General Protocol: Suzuki Coupling of the 6-Chloro Intermediate
This general procedure is based on the synthesis of related compounds in the literature, demonstrating the utility of the chloro-intermediate.[3]
Materials:
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6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine (1.0 eq)
-
Desired Aryl/Heteroaryl Boronic Acid or Ester (e.g., 1.2 eq)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, ~0.1 eq)
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Base (e.g., K₂CO₃, 2.0 eq)
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Solvent System (e.g., Dioxane and Water)
Procedure:
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To a reaction vessel, add the 6-chloro intermediate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (Argon).
-
Add the degassed solvent system (e.g., dioxane/water).
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Heat the mixture to a high temperature (e.g., 120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., EtOAc).
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the final 6-substituted product.
Broader Therapeutic Potential of the Scaffold
Beyond bromodomain inhibition, the triazolo[3,4-a]phthalazine scaffold has been explored for other significant biological activities, highlighting the broad potential of derivatives originating from the 6-chloro intermediate.
| Compound Class/Derivative | Biological Target / Activity | IC₅₀ Values (Example) | Reference |
| Substituted Triazolophthalazines | Anticancer (various cell lines) | 2.0 to 4.5 µM against MGC-803, EC-9706, HeLa, and MCF-7 cell lines (Compound 11h) | [1] |
| Anilinophthalazine Analogs | VEGFR-2 Inhibition (Anticancer) | 0.1 to 0.38 µM against VEGFR-2 enzyme (Compounds 6o, 6m, 6d, 9b) | [2] |
| Dihydro-triazolophthalazines | Anticonvulsant (MES-induced seizure model) | Compound 4b showed significant activity compared to carbamazepine | [5] |
| 6-(Alkylamino)-triazolophthalazines | Benzodiazepine Receptor Ligand (Anxiolytic potential) | Ki values comparable to reference benzodiazepines | [8] |
Conclusion
6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine stands out not as a therapeutic agent in itself, but as a high-value, strategically designed building block for drug discovery. Its straightforward synthesis and, crucially, the reactive chlorine at the 6-position, provide a reliable and versatile platform for chemical elaboration. Its demonstrated utility in the creation of potent bromodomain inhibitors for epigenetic therapy underscores its importance.[3] For researchers and drug development professionals, this compound represents a key entry point into the rich pharmacology of the triazolophthalazine scaffold, enabling the systematic development of novel, targeted therapeutics for oncology, inflammation, and neurological disorders.
References
-
Title: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives Source: European Journal of Medicinal Chemistry URL: [Link]
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Title: Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]
-
Title: Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][2][3] Triazolo [3,4a] Phthalazine Derivatives Source: Der Pharma Chemica URL: [Link]
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Title: [1][2][3]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives Source: ResearchGate URL: [Link]
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Title: Design and Facile Synthesis of 6[1][2][3] Triazolo [3,4-a] Phthalazine D Source: Journal of Applicable Chemistry URL: [Link]
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Title: Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma. Source: ResearchGate URL: [Link]
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Title: A Concise Review on Phthlazine Derivatives and its Biological Activities Source: Journal of Pharmaceutical Sciences and Research URL: [Link]
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Title: 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine (52494-53-8) Source: Chemchart URL: [Link]
-
Title: s-Triazolo(3,4-a)phthalazine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines. A new class of benzodiazepine receptor ligands Source: ResearchGate URL: [Link]
-
Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies Source: Scientific Reports URL: [Link]
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(Illustrative)